molecular formula C20H23N9O B2458954 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone CAS No. 2034360-06-8

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone

Cat. No.: B2458954
CAS No.: 2034360-06-8
M. Wt: 405.466
InChI Key: LIOBZXYCEDMUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . This compound is likely to be a derivative of 1,2,4-triazole, which is a heterocyclic compound containing nitrogen atoms .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized using various techniques, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds were characterized by the presence of signals for C=O groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported in the literature . These compounds are thermally stable, exhibit acceptable densities, and have optimal oxygen balance .

Scientific Research Applications

Heterocyclic Core Exploration

Research into small molecules with a heterocyclic core, akin to the structure of (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone, has led to the development of compounds exhibiting significant affinity for the human histamine H3 receptor (hH3R). A study by Swanson et al. (2009) synthesized molecules containing diverse central hetero-aromatic linkers, including pyridine and pyrimidine, to identify high-affinity, selective antagonists with the ability to cross the blood-brain barrier and target H3 receptors after oral administration in rats. This research underscores the potential of such compounds in developing treatments targeting the hH3R, which could have implications in treating neurological disorders (Swanson et al., 2009).

Pharmacokinetic and Metabolic Insights

The metabolism, excretion, and pharmacokinetics of compounds structurally related to this compound have been extensively studied. Sharma et al. (2012) investigated a dipeptidyl peptidase IV inhibitor, noting its absorption, metabolism (primarily through hydroxylation), and elimination processes in rats, dogs, and humans. This research offers valuable insights into how related compounds are processed by the body, which is crucial for the development of therapeutic agents (Sharma et al., 2012).

Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) synthesized new pyridine derivatives to evaluate their in vitro antimicrobial activity. This research highlights the importance of structural modifications, such as those seen in this compound, for enhancing antimicrobial properties. The study's findings indicate variable and modest activity against bacteria and fungi, suggesting the potential for further optimization in the search for more effective antimicrobial agents (Patel et al., 2011).

Synthesis and Antagonist Activity

Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with antagonist activity towards 5-HT2 and alpha 1 receptors. Their research demonstrates how structural components similar to those in this compound can be manipulated to achieve specific biological activities, which is invaluable for developing therapeutic agents targeting neurological pathways (Watanabe et al., 1992).

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The research on 1,2,4-triazole derivatives is ongoing, and these compounds are being explored as potential anticancer agents . The results indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

[4-(pyridin-3-ylmethyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9O/c30-20(27-6-4-26(5-7-27)10-16-2-1-3-21-9-16)17-11-28(12-17)18-8-19(24-14-23-18)29-15-22-13-25-29/h1-3,8-9,13-15,17H,4-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOBZXYCEDMUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.